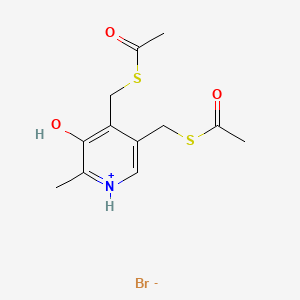
3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with acetylthiomethyl, hydroxy, and methyl groups, and is stabilized as a hydrobromide salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine core, followed by the introduction of acetylthiomethyl groups through thiolation reactions. The hydroxy and methyl groups are introduced via selective functionalization reactions. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, ultrasonication, and the use of solid supports can be employed to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetylthiomethyl groups can be reduced to thiol groups.
Substitution: The acetylthiomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include ketones, aldehydes, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of enzymes by binding to their active sites. This interaction can disrupt normal biochemical pathways, leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzylamine hydrobromide: Shares structural similarities but differs in functional groups and biological activity.
3,4-Dihydropyrimidin-2(1H)-one: Another heterocyclic compound with distinct chemical properties and applications.
3H-quinazolin-4-one derivatives: Similar in having a heterocyclic core but with different substituents and biological activities.
Uniqueness
3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
73622-67-0 |
|---|---|
Molecular Formula |
C12H16BrNO3S2 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
S-[[4-(acetylsulfanylmethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl] ethanethioate;bromide |
InChI |
InChI=1S/C12H15NO3S2.BrH/c1-7-12(16)11(6-18-9(3)15)10(4-13-7)5-17-8(2)14;/h4,16H,5-6H2,1-3H3;1H |
InChI Key |
LWUHNCDCKMHSPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[NH+]C=C(C(=C1O)CSC(=O)C)CSC(=O)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















